molecular formula C14H22BrN3O2 B1667899 Bromopride CAS No. 4093-35-0

Bromopride

Cat. No. B1667899
CAS RN: 4093-35-0
M. Wt: 344.25 g/mol
InChI Key: GIYAQDDTCWHPPL-UHFFFAOYSA-N
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Description

Bromopride is a dopamine antagonist with prokinetic properties. It is widely used as an antiemetic and is closely related to metoclopramide . It is not available in the United States . It is safe and effective for use in pregnancy .


Synthesis Analysis

The synthesis process of a drug goes through some steps, such as purification, crystallization, drying, and storage. Among such steps, polymorphic transformations may occur . Recrystallizations were carried out from different solvents and at distinct temperatures, with the aim of obtaining different crystalline forms .


Molecular Structure Analysis

Bromopride is a substituted benzamide, closely related to metoclopramide . It is identical to metoclopramide except for the presence of a bromine atom where metoclopramide has a chlorine substituent .


Chemical Reactions Analysis

The proposed method for the analysis of bromopride is based on the reaction between bromopride and p-dimethylaminocinnamaldehyde (p-DAC) in an acid medium, in the presence of sodium dodecyl sulfate (SDS), resulting in the formation of a violet product .


Physical And Chemical Properties Analysis

Bromopride has a molecular formula of C14H22BrN3O2 and a molecular weight of 344.25 g/mol . Polymorphism, the ability of a substance to crystallize into different crystalline states, is also observed in bromopride . Different polymorphs vary according to their physical and chemical properties .

Scientific Research Applications

Neuroleptic Effects

Bromopride, primarily used in gastroenterology, exhibits neuroleptic effects. A study by Nasello and Felicio (1988) revealed that acute treatments of bromopride in rats affected their general activity and inhibitory avoidance behavior. Lower locomotion and rearing frequencies were observed in rats receiving bromopride, suggesting potential neuroleptic effects of the drug (Nasello & Felicio, 1988).

Pharmacokinetics and Absorption

Lachi-Silva et al. (2020) conducted a study to understand the population pharmacokinetics of orally administered bromopride. They found that bromopride exhibits a mixed absorption model, indicating its atypical absorption profile. This study provides valuable insights into the pharmacokinetics of bromopride, particularly its absorption process (Lachi-Silva et al., 2020).

Cholinesterase Activity

Research by Nasello et al. (1995) compared the effects of bromopride and domperidone on cholinesterase activity in rat tissues. Both drugs, being dopamine D2 blockers, were found to inhibit cholinesterase activity in plasma, brain, and intestinal tissues. This study suggests a cholinergic mechanism of action for these agents (Nasello et al., 1995).

Metabolic Profile

Dunne, Bushee, and Argikar (2013) explored the metabolism of bromopride across various species, including humans, using LC-MS(n) and accurate mass measurement. Their study revealed twenty metabolites of bromopride and indicated that monkeys offer the closest metabolic profile to humans. This comprehensive metabolic analysis is crucial for understanding bromopride’s biotransformation (Dunne, Bushee, & Argikar, 2013).

Healing Effects on Anastomoses

A study by Silva et al. (2012) evaluated the effects of bromopride on the healing of left colonic anastomoses in rats with induced abdominal sepsis. They found that bromopride administration was associated with decreased tensile strength and hydroxyproline concentration in left colonic anastomoses three days after surgery. This suggests potential implications of bromopride in gastrointestinal surgeries (Silva et al., 2012).

Impact on Sexual Behavior and Prolactin Levels

Felicio and Nasello (1989) investigated the effect of acute bromopride treatment on rat prolactin levels and sexual behavior. Their findings revealed that bromopride, a dopamine D2 blocker, inhibits both male and female sexual behavior and is associated with increased prolactin serum levels. This indicates the potential impact of bromopride on endocrine functions related to sexual behavior (Felicio & Nasello, 1989).

Dopaminergic Supersensitivity

A study by Felicio, Nasello, and Palermo-neto (1987) focused on dopaminergic supersensitivity following long-term bromopride treatment. They found that withdrawal from bromopride treatment resulted in increased sensitivity to apomorphine and changes in open-field behavior in rats, suggesting the development of supersensitivity of central dopaminergic receptors, especially in the mesostriatal pathways (Felicio, Nasello, & Palermo-neto, 1987).

Safety And Hazards

Bromopride may cause harm if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are advised .

properties

IUPAC Name

4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYAQDDTCWHPPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4093-36-1 (di-hydrochloride)
Record name Bromopride [INN:DCF]
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DSSTOX Substance ID

DTXSID0045383
Record name Bromopride
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Molecular Weight

344.25 g/mol
Source PubChem
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Product Name

Bromopride

CAS RN

4093-35-0
Record name Bromopride
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Record name Bromopride [INN:DCF]
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Record name Bromopride
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Record name Bromopride
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Melting Point

134-135
Record name Bromopride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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